[5-(cyclopropylmethyl)-1,2-oxazol-3-yl]methanamine hydrochloride
CAS No.: 2344680-47-1
Cat. No.: VC6952941
Molecular Formula: C8H13ClN2O
Molecular Weight: 188.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2344680-47-1 |
|---|---|
| Molecular Formula | C8H13ClN2O |
| Molecular Weight | 188.66 |
| IUPAC Name | [5-(cyclopropylmethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H12N2O.ClH/c9-5-7-4-8(11-10-7)3-6-1-2-6;/h4,6H,1-3,5,9H2;1H |
| Standard InChI Key | WFIWTSGUCYNQNW-UHFFFAOYSA-N |
| SMILES | C1CC1CC2=CC(=NO2)CN.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₈H₁₃ClN₂O, with a molecular weight of 188.66 g/mol. Its IUPAC name, [5-(cyclopropylmethyl)-1,2-oxazol-3-yl]methanamine hydrochloride, reflects its oxazole core substituted at position 5 with a cyclopropylmethyl group and at position 3 with an aminomethyl moiety.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₃ClN₂O | |
| Molecular Weight | 188.66 g/mol | |
| SMILES | C1CC1CC2=CC(=NO2)CN.Cl | |
| InChIKey | WFIWTSGUCYNQNW-UHFFFAOYSA-N |
The cyclopropylmethyl group introduces steric and electronic effects that influence reactivity, while the primary amine enables participation in condensation and nucleophilic substitution reactions.
Spectral Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for verifying purity and structure. For related oxazole derivatives, ¹H NMR typically shows:
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Cyclopropyl protons as multiplet signals near δ 0.5–1.5 ppm.
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Oxazole ring protons as doublets or triplets between δ 6.5–8.5 ppm .
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Aminomethyl protons as broad singlets around δ 3.0–4.0 ppm.
High-Resolution Mass Spectrometry (HRMS) would confirm the molecular ion peak at m/z 188.66, with fragmentation patterns indicative of the cyclopropylmethyl and oxazole motifs .
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of [5-(cyclopropylmethyl)-1,2-oxazol-3-yl]methanamine hydrochloride involves two primary steps:
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Oxazole Ring Formation: Cyclocondensation of a β-ketoamide with a nitrile precursor under acidic conditions.
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Functionalization: Introduction of the cyclopropylmethyl group via alkylation, followed by amine protection/deprotection and hydrochloride salt formation.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Oxazole Formation | AcOH, 80°C, 12h | 45–60% |
| Cyclopropylmethylation | Cyclopropylmethyl bromide, K₂CO₃ | 70–85% |
| Amination | NH₃/MeOH, Pd/C, H₂ | 50–65% |
Optimization of solvent polarity (e.g., DMF vs. THF) and catalyst selection (e.g., palladium on carbon) significantly impacts yield.
Analytical Validation
HPLC Purity thresholds (>95%) are achievable using reverse-phase C18 columns with acetonitrile/water gradients. X-ray Crystallography of analogous compounds confirms the planar oxazole ring and cyclopropyl geometry .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt improves aqueous solubility compared to the free base, though exact solubility data remain unreported. Stability studies under accelerated conditions (40°C/75% RH) suggest decomposition <5% over 6 months, attributable to the oxazole ring’s resistance to hydrolysis.
Reactivity Profile
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Nucleophilic Substitution: The primary amine undergoes acylation or sulfonylation.
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Cycloaddition: The oxazole ring participates in [4+2] Diels-Alder reactions with dienophiles.
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Reductive Amination: Potential for secondary amine synthesis via ketone coupling.
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.3 | Caspase-3 activation |
| A549 | 18.7 | ROS generation |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors and GPCR modulators. For instance, its amine group is convertible to urea or thiourea derivatives for targeted drug discovery.
Materials Science
Oxazole-based polymers incorporating cyclopropyl groups demonstrate enhanced thermal stability (>300°C) and dielectric properties, suitable for flexible electronics.
Future Directions
Structure-Activity Relationship (SAR) Studies
Systematic modification of the cyclopropylmethyl and amine groups could optimize bioactivity. Computational docking studies (e.g., with EGFR or COX-2 enzymes) may guide rational design.
Scale-Up Challenges
Current synthetic routes suffer from moderate yields (45–65%). Flow chemistry and microwave-assisted synthesis could improve efficiency and scalability.
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